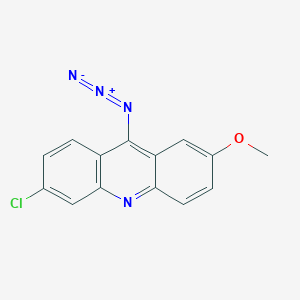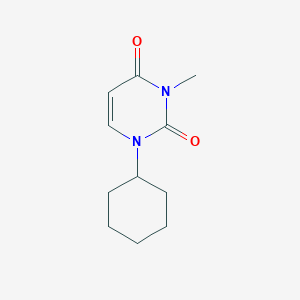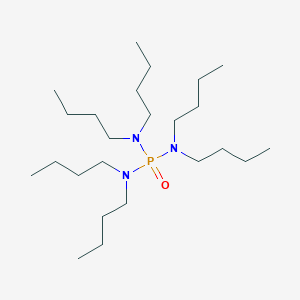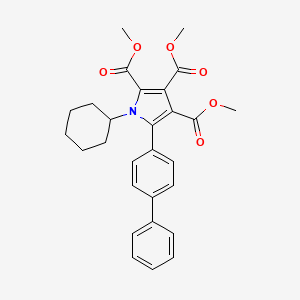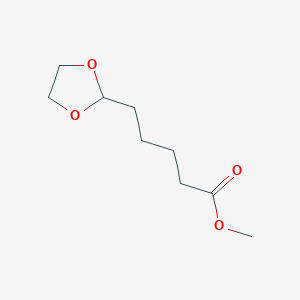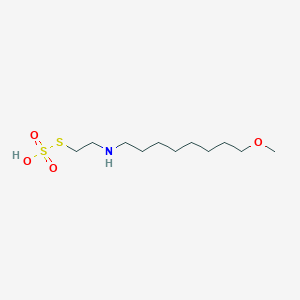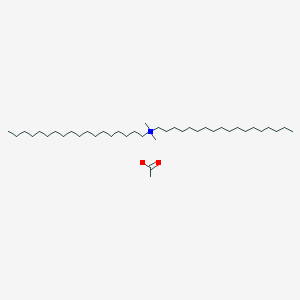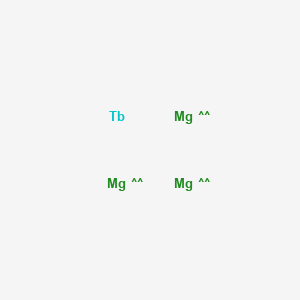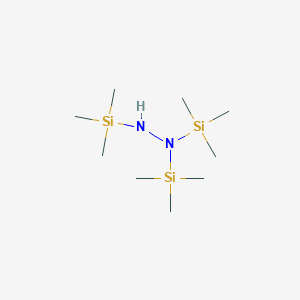
Hydrazine, tris(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, tris(trimethylsilyl)- is a chemical compound characterized by the presence of three trimethylsilyl groups attached to a hydrazine core. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine moiety, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
Hydrazine, tris(trimethylsilyl)- can be synthesized through a multi-step process involving the reaction of anhydrous hydrazine with trimethyl chlorosilane. The initial step involves the formation of 1,2-bis(trimethylsilyl)hydrazine, which is then further reacted with butyllithium to produce tris(trimethylsilyl)hydrazine. The overall yield of this synthesis is approximately 75% .
Industrial Production Methods
While specific industrial production methods for hydrazine, tris(trimethylsilyl)- are not extensively documented, the general approach involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
化学反应分析
Types of Reactions
Hydrazine, tris(trimethylsilyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical-based reductions, where it can donate hydrogen atoms to reduce other compounds.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, adding silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine, tris(trimethylsilyl)- include butyllithium, trimethyl chlorosilane, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to control the reactivity and selectivity of the reactions.
Major Products Formed
The major products formed from reactions involving hydrazine, tris(trimethylsilyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the substrates, while in hydrosilylation reactions, the products are silylated derivatives of the starting materials .
科学研究应用
Hydrazine, tris(trimethylsilyl)- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for the reduction of functional groups and the formation of silicon-containing compounds.
Polymer Chemistry: It plays a role in the polymerization of olefins and the cationic polymerization of epoxides, contributing to the development of new polymer materials.
Material Science: Its unique properties make it valuable in the synthesis of advanced materials with specific chemical and physical characteristics.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates, aiding in drug discovery and development.
作用机制
The mechanism of action of hydrazine, tris(trimethylsilyl)- involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations. These intermediates can participate in chain reactions, leading to the formation of reduced or silylated products. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine core, allowing for selective and controlled reactions .
相似化合物的比较
Hydrazine, tris(trimethylsilyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Both compounds contain trimethylsilyl groups, but tris(trimethylsilyl)silane is primarily used as a radical-based reducing agent without the hydrazine core.
Bis(trimethylsilyl)hydrazine: This compound has two trimethylsilyl groups and exhibits different reactivity and applications compared to the tris(trimethylsilyl) derivative.
Trimethylsilyl Azide: This compound contains a trimethylsilyl group attached to an azide moiety and is used in different types of chemical reactions, such as azide-alkyne cycloaddition.
The uniqueness of hydrazine, tris(trimethylsilyl)- lies in its combination of the hydrazine core with three trimethylsilyl groups, providing distinct reactivity and applications in various fields of chemistry.
属性
CAS 编号 |
13272-02-1 |
|---|---|
分子式 |
C9H28N2Si3 |
分子量 |
248.59 g/mol |
IUPAC 名称 |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI 键 |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



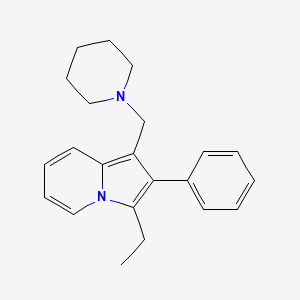
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

